

Solubility profile of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate in common lab solvents

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Compound of Interest

Compound Name: (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

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Technical Guide: Solubility Profile of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Introduction

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative commonly utilized as a building block in the synthesis of complex pharmaceutical agents. Its structural features, including a hydrophilic hydroxyl group, a polar carbamate linker, and a lipophilic benzyl group, result in a nuanced solubility profile that is critical for its handling, reaction setup, and formulation development.

This technical guide provides a comprehensive overview of the predicted solubility of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate** in a range of common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document synthesizes information from structurally related compounds to generate a qualitative profile. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate** is essential for predicting its behavior in various solvent systems.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[1] [2]
Molecular Weight	235.28 g/mol	[1] [2] [3]
Appearance	White to off-white solid (Predicted)	Inferred from similar compounds
XLogP3	1.5	[1] [3]
Hydrogen Bond Donors	1 (from the hydroxyl group)	[1]
Hydrogen Bond Acceptors	3 (from hydroxyl oxygen, and two carboxyl oxygens)	[1]

Note: The XLogP3 value of 1.5 indicates a moderate degree of lipophilicity, suggesting that the compound will favor partitioning into organic phases over water, but still retains some affinity for polar environments.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**. This profile is inferred from the behavior of structurally analogous compounds, including (S)-1-Boc-3-hydroxypiperidine, 1-Benzyl-3-hydroxypiperidine, and the parent piperidine heterocycle^{[4][5][6][7]}. The presence of both hydrogen-bonding groups (hydroxyl) and significant non-polar surface area (benzyl ring) dictates its solubility.

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	The hydroxyl group and carbamate moiety can form strong hydrogen bonds with protic solvents. Similar compounds show high solubility ^{[4][7][8][9]} .
Water	Low to Slight		While capable of hydrogen bonding, the molecule's overall lipophilicity from the benzyl and piperidine rings is expected to limit aqueous solubility ^[7] .
Polar Aprotic	Acetonitrile (ACN)	Moderate to High	Favorable dipole-dipole interactions are expected.
Dimethyl Sulfoxide (DMSO)	High		DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.
Tetrahydrofuran (THF)	High		The ether oxygen can act as a hydrogen bond acceptor. Similar compounds are freely soluble in THF ^[7] .
Nonpolar Halogenated	Dichloromethane (DCM)	High	The compound's moderate lipophilicity suggests good compatibility. Structurally related

molecules are soluble in DCM[6][7].

Chloroform	High	Similar to DCM, good solubility is expected. A related compound's optical activity is measured in chloroform, implying solubility[4].	
Nonpolar Aromatic	Toluene	Moderate	The benzyl group's "like-dissolves-like" interaction with toluene will promote solubility.
Nonpolar Aliphatic	Hexane, Heptane	Low to Insoluble	The molecule's polar functional groups (hydroxyl, carbamate) are incompatible with highly nonpolar aliphatic solvents. Piperidine itself has limited solubility in hexane[5].

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is recommended. This protocol provides a standardized workflow for determining the equilibrium solubility of the compound at a specific temperature (e.g., 25 °C).

4.1 Materials and Equipment

- **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate**

- Selected solvents (analytical grade)
- Scintillation vials or sealed flasks
- Analytical balance
- Constant temperature orbital shaker
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2 Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate** to a vial (e.g., 20 mg). The key is to ensure undissolved solid remains after equilibration.
 - Precisely add a known volume of the desired solvent (e.g., 2.0 mL).
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).
- Phase Separation:
 - After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.
- Sample Collection and Preparation:

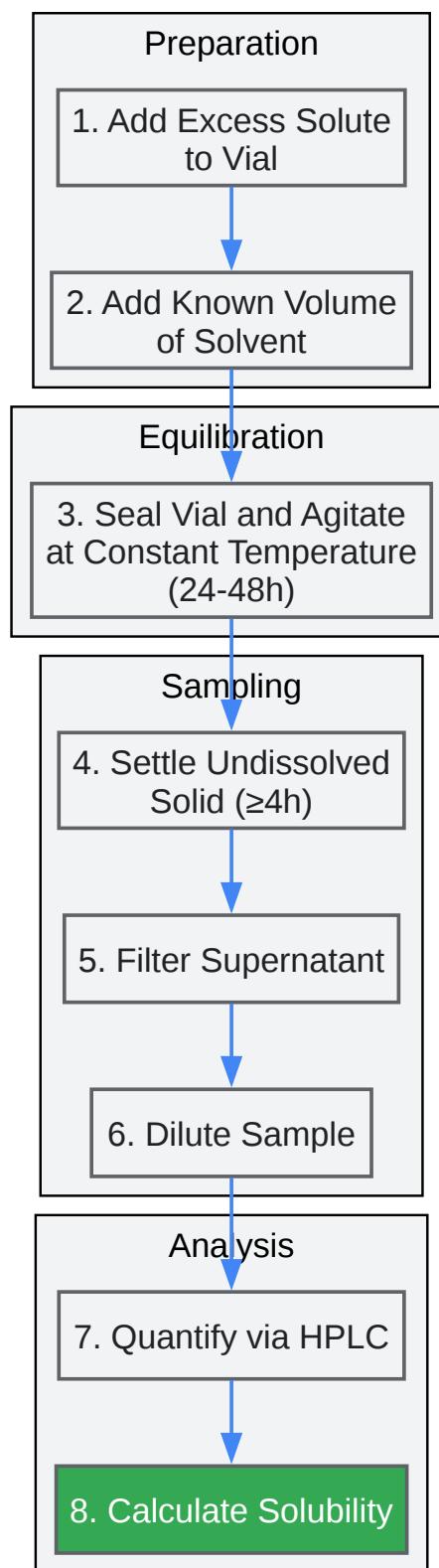
- Carefully withdraw an aliquot of the clear supernatant.
- Immediately filter the aliquot using a syringe filter to remove any suspended microcrystals.
- Precisely dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

- Quantification:
 - Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
 - Determine the concentration of the solute in the diluted sample by comparing the instrument response to a pre-established calibration curve.
- Calculation:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature (e.g., in mg/mL or mol/L).

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the standard shake-flask method for determining equilibrium solubility.

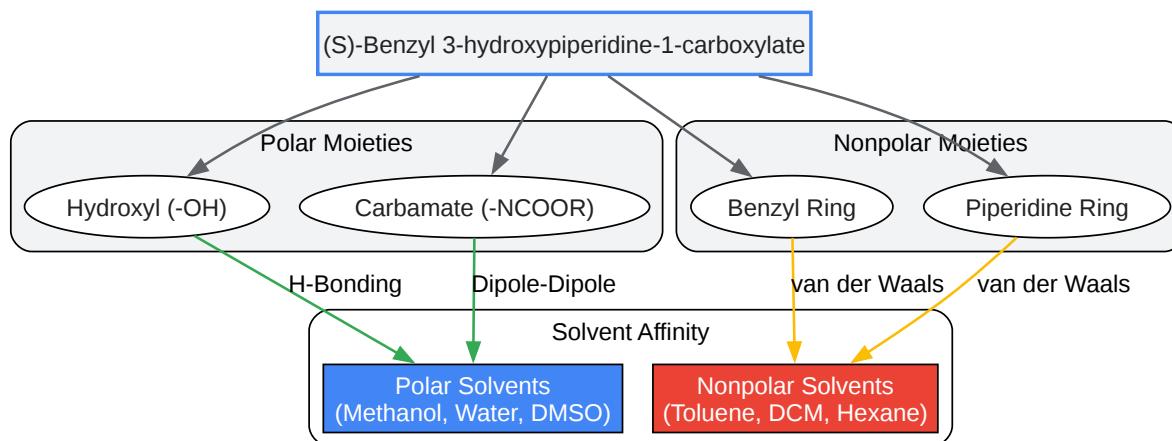


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Figure 1: Workflow for Shake-Flask Solubility Determination.

5.2 Logical Solubility Relationships

This diagram illustrates how the structural features of **(S)-Benzyl 3-hydroxypiperidine-1-carboxylate** influence its affinity for different types of solvents.



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Figure 2: Influence of Molecular Structure on Solvent Affinity.

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